N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Drug Discovery Lead Optimization Physicochemical Profiling

N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (CAS 1251595-07-9) is a synthetic thiophene-2-carboxamide derivative featuring a 4-ethoxyphenyl-methylsulfamoyl group at the 3-position and a sec-butyl amide substituent. This compound belongs to the broader class of arylsulfonamidyl thiophene amides, several members of which have been characterized as cell-permeable small-molecule STAT3 inhibitors with low-micromolar potency in cellular transcriptional reporter assays.

Molecular Formula C18H24N2O4S2
Molecular Weight 396.5 g/mol
CAS No. 1251595-07-9
Cat. No. B6583544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
CAS1251595-07-9
Molecular FormulaC18H24N2O4S2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC
InChIInChI=1S/C18H24N2O4S2/c1-5-13(3)19-18(21)17-16(11-12-25-17)26(22,23)20(4)14-7-9-15(10-8-14)24-6-2/h7-13H,5-6H2,1-4H3,(H,19,21)
InChIKeyCRJJDZRHVIIAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (CAS 1251595-07-9) Chemical Identity and In-Class Context


N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (CAS 1251595-07-9) is a synthetic thiophene-2-carboxamide derivative featuring a 4-ethoxyphenyl-methylsulfamoyl group at the 3-position and a sec-butyl amide substituent. This compound belongs to the broader class of arylsulfonamidyl thiophene amides, several members of which have been characterized as cell-permeable small-molecule STAT3 inhibitors with low-micromolar potency in cellular transcriptional reporter assays . The target compound shares a conserved 4-ethoxyphenyl-methylsulfamoyl pharmacophore with N-alkyl-substituted analogs that vary only in the amide N-substituent (e.g., isopropyl, cyclopentyl, cyclohexyl), a position known to modulate lipophilicity and cell permeability within this chemotype.

Why N-(Butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide Cannot Be Replaced by Broader Thiophene Carboxamide Library Members


Within the arylsulfonamidyl thiophene amide series, the identity of the N-alkyl amide substituent is a documented determinant of both cellular potency and selectivity. The STAT3 Inhibitor XVI reference compound, featuring a thienylmethyl amide group, achieves an EC50 of 15 µM and exhibits selectivity for STAT3 over STAT1 phosphorylation at concentrations of 10–100 µM . In contrast, closely related analogs such as the N-isopropyl variant (CAS 1251595-01-3) and N-cyclopentyl variant differ only in this amide position, yet available evidence indicates that even conservative structural changes at this site can alter logD values by >0.5 units and significantly affect intracellular target engagement [1]. Generic substitution with a thiophene carboxamide of similar scaffold but different N-substituent therefore introduces an unquantified risk of altered cell permeability, target selectivity, and functional potency, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-(Butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide vs. Closest Analogs


Comparative Molecular Weight and logP-Driven Permeability Differentiation vs. N-Isopropyl Analog

The target compound (MW = 396.5 g/mol; C18H24N2O4S2) exhibits a moderately higher calculated logP (clogP ≈ 3.2 ± 0.4) compared to the N-isopropyl analog, 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-isopropylthiophene-2-carboxamide (MW = 368.5 g/mol; C17H22N2O4S2; clogP ≈ 2.6 ± 0.4), based on the incremental addition of a methylene unit in the sec-butyl chain . In the context of cell-permeable STAT3 inhibitors, this ~0.6 log unit difference corresponds to an estimated 4-fold increase in membrane partitioning at equilibrium, a property previously correlated with enhanced cellular activity in the aryl-sulfonamidyl thiophene amide series [1].

Drug Discovery Lead Optimization Physicochemical Profiling

Structural Determinant of STAT3 Selectivity: Conserved 4-Ethoxyphenyl-Methylsulfamoyl Pharmacophore

The 4-ethoxyphenyl-methylsulfamoyl moiety present in the target compound is a conserved pharmacophore across multiple STAT3-selective inhibitors in the aryl-sulfonamidyl thiophene amide class. STAT3 Inhibitor XVI, containing this pharmacophore, reduces IL-6-induced STAT3 transcriptional activity with an EC50 of 15 µM and selectively inhibits STAT3 phosphorylation over STAT1 at 10–100 µM . The target compound retains the identical sulfamoyl pharmacophore while varying the amide N-substituent, a modification that in related series has been shown to preserve STAT3 selectivity while tuning potency [1].

STAT3 Inhibition Selectivity Profiling Cancer Biology

N-Substituent Steric Bulk Differentiation: sec-Butyl vs. n-Butyl Isomer Effects on Target Binding Conformation

The sec-butyl amide substituent of the target compound (CAS 1251595-07-9) introduces a chiral center and greater steric bulk proximal to the amide carbonyl compared to its n-butyl regioisomer, N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (CAS 1251675-69-0; MW = 396.5 g/mol, identical formula) . In the related (benzoylaminomethyl)thiophene sulfonamide inhibitor series, branched N-alkyl substituents have been associated with altered binding conformations and improved selectivity indices compared to linear alkyl chains of identical carbon count [1].

Medicinal Chemistry Stereochemistry Binding Affinity

Recommended Research and Procurement Application Scenarios for N-(Butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide


STAT3 Pathway Probe Development and Chemical Biology Tool Compound Screening

The target compound is suitable as a chemical probe in STAT3-dependent cancer cell line panels (e.g., MDA-MB-231, HeLa) where the conserved 4-ethoxyphenyl-methylsulfamoyl pharmacophore has demonstrated STAT3-selective phosphorylation inhibition at 10–100 µM in structurally related compounds . Its intermediate lipophilicity (estimated clogP ~3.2) positions it for cell-based assays requiring adequate membrane permeability without excessive non-specific binding, a balance established in the aryl-sulfonamidyl thiophene amide series [1].

Structure-Activity Relationship (SAR) Expansion of the Thiophene Carboxamide STAT3 Inhibitor Series

Procure this compound as a key analog in systematic SAR studies exploring the effect of branched vs. linear N-alkyl amide substituents on STAT3 inhibitory potency and selectivity. The sec-butyl substitution introduces a chiral center absent in the n-butyl isomer (CAS 1251675-69-0), enabling investigation of stereochemical contributions to target binding . Such studies would extend the SAR framework established by Zinzalla et al. (2010) for this chemotype [1].

Selectivity Profiling Against JAK/STAT Family Members and Kinase Panel Screening

The compound can serve as a reference standard in selectivity panels comparing STAT3 inhibition against STAT1, STAT5, and upstream JAK kinases. The pharmacophore associated with STAT3-over-STAT1 selectivity in STAT3 Inhibitor XVI (10–30 µM in HeLa cells, 30–100 µM in MDA-MB-231 cells) provides a benchmark for assessing whether the sec-butyl N-substituent retains or improves this selectivity window, an essential parameter for minimizing off-target effects in mechanistic studies [1].

Physicochemical Benchmarking and Permeability Optimization in Lead Discovery

Incorporate this compound into a set of matched molecular pairs (e.g., methyl, ethyl, isopropyl, sec-butyl, cyclopentyl N-substituted analogs) for systematic correlation of calculated logP/logD with experimental permeability (PAMPA or Caco-2) and cellular potency. The estimated ΔclogP of +0.6 relative to the N-isopropyl analog provides a testable hypothesis for permeability-driven activity differences within this chemotype .

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